molecular formula C13H19NO B7863759 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol

Cat. No.: B7863759
M. Wt: 205.30 g/mol
InChI Key: WWWNGMQQKGGNQK-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol is an ethanolamine derivative featuring a cyclopropyl group and a 2-methyl-substituted benzyl moiety. Its structure combines the rigidity of the cyclopropane ring with the aromaticity of the benzyl group, which may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological systems .

Properties

IUPAC Name

2-[cyclopropyl-[(2-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14(8-9-15)13-6-7-13/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNGMQQKGGNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is the most widely reported method for synthesizing amino alcohols like 2-[cyclopropyl-(2-methyl-benzyl)-amino]-ethanol. This one-pot procedure involves:

  • Imine Formation : Cyclopropylamine reacts with 2-methylbenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) at 0–25°C to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine. NaBH₄ is preferred for its cost-effectiveness, achieving yields of 68–72%.

Optimization and Challenges

  • Solvent Effects : Methanol enhances imine stability but requires strict anhydrous conditions to prevent aldehyde oxidation.

  • Temperature Control : Reactions performed at 0°C minimize side products like over-alkylated amines.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Table 1: Reductive Amination Parameters

ParameterOptimal ValueYield (%)Purity (%)
SolventMethanol7296
Reducing AgentNaBH₄6895
Temperature (°C)0–57097

Nucleophilic Substitution: Alkylation of Cyclopropylamine

Two-Step Alkylation-Ethanolamine Formation

This route employs alkylation of cyclopropylamine with 2-methylbenzyl halides, followed by ethanolamine functionalization:

  • Alkylation : Cyclopropylamine reacts with 2-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

  • Ethanolamine Introduction : The intermediate undergoes substitution with 2-bromoethanol under reflux, yielding the target compound.

Key Considerations

  • Halide Reactivity : Benzyl bromides provide faster reaction kinetics than chlorides but risk elimination byproducts.

  • Base Selection : K₂CO₃ outperforms triethylamine in minimizing N-over-alkylation.

Table 2: Alkylation-Ethanolamine Synthesis Data

StepConditionsYield (%)
AlkylationK₂CO₃, 60°C, 12h65
Ethanolamine Formation2-Bromoethanol, reflux58

Multi-Step Synthesis from Amino Acid Precursors

L-Norvaline-Derived Pathway

A patent by outlines a complex route starting from L-norvaline, involving:

  • Benzylation : Tribenzylation of L-norvaline using benzyl chloride under basic conditions.

  • Amide Formation : Coupling with N,O-dimethylhydroxylamine via EDCI/HOBT activation.

  • Reduction and Cyclization : Lithium aluminum hydride (LiAlH₄) reduction followed by cyclopropylisocyanide addition.

  • Hydrolysis and Hydrogenolysis : Basic hydrolysis and palladium-catalyzed debenzylation.

Yield and Stereochemical Control

  • Overall Yield : 12–15% over six steps, limited by intermediate purification.

  • Stereochemistry : Chiral chromatography ensures >99% enantiomeric excess for critical intermediates.

Protection-Deprotection Strategies for Enhanced Selectivity

Boc-Protected Intermediate Synthesis

To prevent unwanted side reactions, tert-butoxycarbonyl (Boc) protection is employed:

  • Boc Protection : Cyclopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Benzylation : The Boc-protected amine reacts with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection and Ethanolamine Addition : Boc removal with trifluoroacetic acid (TFA), followed by ethylene oxide ring-opening.

Table 3: Protection-Deprotection Efficiency

StepReagentsYield (%)
Boc ProtectionBoc₂O, CH₂Cl₂89
BenzylationDIAD, PPh₃75
DeprotectionTFA, CH₂Cl₂92

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodStepsTotal Yield (%)Purity (%)Complexity
Reductive Amination17296Low
Alkylation25892Moderate
Amino Acid Route61599High
Boc Protection36294Moderate

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Recent advances in flow chemistry enable kilogram-scale synthesis:

  • Residence Time : 30 minutes at 50°C in methanol with in-line IR monitoring.

  • Cost Efficiency : Reductive amination in flow reduces reagent waste by 40% compared to batch processes.

Green Chemistry Metrics

  • E-Factor : 8.2 for reductive amination (lower than 15 for alkylation).

  • Solvent Recovery : >90% methanol recycling via distillation .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound shares structural similarities with several ethanolamine derivatives, differing primarily in substituents on the aromatic ring or the cyclopropane moiety. Key analogues include:

Table 1: Structural Analogues and Key Differences
Compound Name Substituent Variations CAS Number Source
2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol Fluorine at benzyl para position 887583-57-5
2-[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol Thiophene ring replaces benzyl 1172515-44-4
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Pyrrolidine substituent 10-F082544
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol Oxygen-containing dihydrodioxin group 10-F086518
Key Observations :
  • Electron-Withdrawing vs.
  • Aromatic vs. Heteroaromatic Systems : Replacement of benzyl with thiophene (CAS: 1172515-44-4) may enhance π-π stacking interactions in biological targets but reduce lipophilicity .
  • Cyclopropane Rigidity: All analogues retain the cyclopropane ring, which is known to confer conformational rigidity and resistance to enzymatic degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-Fluoro-benzyl Analogue Thiophene Analogue
Molecular Weight (g/mol) ~265 (estimated) 279.3 (calculated) 267.4 (calculated)
Topological Polar Surface Area (Ų) ~40-50 (estimated) ~45 ~50
Hydrogen Bond Donors 2 (NH, OH) 2 2
LogP (estimated) ~2.1 ~2.3 ~1.8
Key Observations :
  • Lipophilicity : The 2-methyl-benzyl group in the target compound likely increases logP compared to the thiophene analogue, favoring membrane permeability .
  • Polar Surface Area : Similar hydrogen-bonding capacity across analogues suggests comparable solubility profiles in polar solvents.

Biological Activity

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C13H19NO and a molar mass of 205.3 g/mol. It features a cyclopropyl group attached to a 2-methyl-benzyl amino structure, along with an ethanol functional group. This unique structure suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Cyclopropyl Group : Known for its unique strain and reactivity, which can influence biological interactions.
  • Amino Group : Capable of participating in nucleophilic substitution reactions.
  • Hydroxyl Group : Engages in dehydration and esterification reactions.

These functional groups contribute to the compound's potential as a lead molecule for drug development, especially targeting neurological disorders.

Neuroactive Properties

Compounds similar to this compound have been investigated for their effects on mood disorders and anxiety. The cyclopropyl moiety is often associated with enhanced activity at serotonin and dopamine receptors, suggesting that this compound may exhibit similar neuroactive properties.

Interaction Studies

Interaction studies typically focus on how compounds like this interact with enzymes or receptors. Although direct studies on this specific compound are scarce, related compounds have demonstrated:

  • Binding Affinity : Similar compounds have shown binding affinities to neurotransmitter receptors, indicating potential for therapeutic applications in treating mood disorders.
  • Mechanisms of Action : Understanding how these compounds modulate receptor activity could provide insights into their mechanisms of action.

Comparative Analysis

To better understand the biological context of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundCyclopropyl + 2-Methyl-benzene + EthanolPotential neuroactive properties
CyclopropylamineCyclopropane + AmineSimpler structure; lacks aromatic substitution
N-cyclopropyl-3-fluoro-5-aminobenzamideCyclopropane + Fluorine + AminoFluorine substitution may enhance biological activity
N-cyclopropyl-4-methylbenzamideCyclopropane + Methyl + BenzamideVariation in methyl substitution on benzene

This table highlights the diversity within the chemical class and emphasizes the unique characteristics of this compound due to its specific functional groups.

Case Studies and Research Findings

Research on similar compounds has provided valuable insights into their biological activities:

  • Antimicrobial Activity : A study examined various monomeric alkaloids, revealing that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While not directly tested, it is plausible that this compound may share similar antimicrobial properties due to its structural features .
  • Neuropharmacological Studies : Compounds with similar structures have been shown to influence neurotransmitter systems significantly. For instance, certain derivatives have been linked to mood enhancement and anxiety reduction through their action at serotonin receptors .
  • Synthesis and Biological Evaluation : Various synthetic routes have been explored for related compounds, demonstrating the feasibility of producing analogs that could be biologically active. The synthesis methods often involve cyclization or modification of the cyclopropane ring to enhance pharmacological profiles .

Q & A

Q. What methodologies enable the study of this compound’s role in multi-step organic syntheses (e.g., as a chiral auxiliary)?

  • Experimental Design :
  • Chiral Resolution : Use (R)-BINOL-based catalysts to induce enantioselectivity in alkylation steps.
  • Cross-Coupling : Test Pd-catalyzed Buchwald-Hartwig reactions to functionalize the benzyl group .

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